molecular formula C16H17ClN2O3S B4575921 N-(5-chloro-2-methoxyphenyl)-N'-(2,4-dimethoxyphenyl)thiourea

N-(5-chloro-2-methoxyphenyl)-N'-(2,4-dimethoxyphenyl)thiourea

Cat. No.: B4575921
M. Wt: 352.8 g/mol
InChI Key: OMMCMKUYFAJSLD-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N'-(2,4-dimethoxyphenyl)thiourea, also known as CMMDTU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CMMDTU belongs to the class of thiourea derivatives, which have been extensively studied for their diverse biological activities. In

Scientific Research Applications

Antimicrobial Properties

Thiourea derivatives have been examined for their potential as antimicrobial agents. For instance, the synthesis of thiourea compounds and their evaluation against biofilm formation by marine bacteria have shown significant biofilm reducing capacity, indicating their utility in combating microbial growth on surfaces and in medical devices (Benneche et al., 2011).

Transition Metal Complexes

Research into the synthesis of thiourea derivatives and their transition metal complexes has highlighted the potential for these compounds in the development of materials with enhanced biological activity. These studies have revealed how metals coordinate through the sulfur group of the ligand, suggesting applications in catalysis and material science (Shadab & Aslam, 2014).

Environmental Remediation

Investigations into the degradation of pollutants, such as phenylurea herbicides, under specific conditions have demonstrated the utility of microbial consortia for environmental remediation. These studies underline the compound's relevance in bioremediation strategies to reduce contamination in water and soil (Sørensen et al., 2008).

Material Science and Corrosion Inhibition

Research into methoxy-substituted phenylthienyl benzamidines, closely related to the chemical structure of interest, has shown significant corrosion inhibition properties for carbon steel in hydrochloric acid media. This points to applications in the protection of metals from corrosion, essential for extending the life of industrial and marine infrastructures (Fouda et al., 2020).

Analytical Chemistry and Molecular Interaction Studies

The compound and its derivatives have been utilized in analytical chemistry for the spectrophotometric determination of specific substances, suggesting its use in chemical analysis and diagnostics (Devani et al., 1975).

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-20-11-5-6-12(15(9-11)22-3)18-16(23)19-13-8-10(17)4-7-14(13)21-2/h4-9H,1-3H3,(H2,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMCMKUYFAJSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NC2=C(C=CC(=C2)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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